3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride
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Overview
Description
Kynuramine (dihydrochloride) is an endogenously occurring amine that serves as a fluorescent substrate and probe for plasma amine oxidase . It is a derivative of kynurenine, a metabolite of the amino acid tryptophan. This compound is notable for its role in various biochemical processes and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kynuramine (dihydrochloride) typically involves the decarboxylation of kynurenine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the decarboxylation process .
Industrial Production Methods: Industrial production of kynuramine (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Oxidation: Kynuramine undergoes oxidation by monoamine oxidases (MAOs) to produce 4-hydroxyquinoline.
Reduction: While reduction reactions are less common, they can occur under specific conditions.
Substitution: Kynuramine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: The major product of kynuramine oxidation is 4-hydroxyquinoline.
Reduction and Substitution: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Kynuramine (dihydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
Kynuramine exerts its effects primarily through its interaction with monoamine oxidases. Upon oxidation by these enzymes, kynuramine is converted to 4-hydroxyquinoline, which can be detected via fluorescence. This interaction helps in studying the kinetics and inhibition of monoamine oxidases, providing insights into their role in various physiological and pathological processes .
Comparison with Similar Compounds
Kynurenine: A precursor to kynuramine, involved in tryptophan metabolism.
Serotonin: Another substrate for monoamine oxidases, with distinct physiological roles.
Phenylethylamine: A substrate for monoamine oxidase B, used in similar biochemical studies.
Uniqueness: Kynuramine’s unique property as a fluorescent substrate for monoamine oxidases makes it particularly valuable in research. Its ability to be converted to a detectable product (4-hydroxyquinoline) upon oxidation sets it apart from other similar compounds .
Properties
IUPAC Name |
3-amino-1-(2-aminophenyl)propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUIHRRGPBPUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36681-58-0 |
Source
|
Record name | 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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